molecular formula C16H15ClN2O2 B12883240 8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione CAS No. 25943-52-6

8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione

Cat. No.: B12883240
CAS No.: 25943-52-6
M. Wt: 302.75 g/mol
InChI Key: WYYSANUGHBCVQS-UHFFFAOYSA-N
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Description

8-(Bicyclo[221]heptan-2-ylamino)-7-chloroquinoline-5,6-dione is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, which is used to construct the bicyclic framework. This is followed by a series of functional group transformations to introduce the amino and chloroquinoline moieties. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification processes are streamlined to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to a dihydroquinoline.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The chloroquinoline moiety is known to interfere with cellular processes, making this compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: Shares the bicyclic framework but lacks the quinoline and chloro groups.

    7-Chloroquinoline: Contains the quinoline moiety but lacks the bicyclic structure.

    8-Aminoquinoline: Similar in structure but without the bicyclic component.

Uniqueness

8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione is unique due to the combination of its bicyclic structure and the presence of both amino and chloroquinoline groups. This combination imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.

Properties

CAS No.

25943-52-6

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

8-(2-bicyclo[2.2.1]heptanylamino)-7-chloroquinoline-5,6-dione

InChI

InChI=1S/C16H15ClN2O2/c17-12-14(19-11-7-8-3-4-9(11)6-8)13-10(2-1-5-18-13)15(20)16(12)21/h1-2,5,8-9,11,19H,3-4,6-7H2

InChI Key

WYYSANUGHBCVQS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2NC3=C(C(=O)C(=O)C4=C3N=CC=C4)Cl

Origin of Product

United States

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